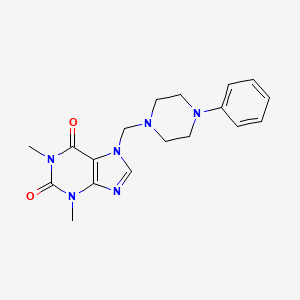

1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a derivative of purine, has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine moiety known for its interactions with various biological targets, particularly in the central nervous system and oncology.

Chemical Structure

The chemical formula for this compound is C26H30N6O2, and its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Neuropharmacological Effects : The piperazine component is associated with interactions at serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Antitumor Effects

A study conducted by Kumar et al. (2022) demonstrated that derivatives similar to 1,3-dimethylpurine compounds exhibit significant cytotoxicity against various cancer cell lines. Notably:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.01 | Apoptosis induction |

| Compound B | NCI-H460 | 0.03 | Cell cycle arrest |

| Compound C | HepG2 | 0.95 | Inhibition of CDK2 |

These findings indicate that modifications to the purine structure can enhance antitumor activity significantly .

Neuropharmacological Studies

The piperazine derivative has shown promise in modulating neurotransmitter systems. Research indicates:

- Serotonin Receptor Interaction : Compounds with a piperazine ring have been noted to bind effectively to serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety disorders.

- Dopamine Receptor Modulation : Similar compounds have been investigated for their ability to modulate dopamine pathways, suggesting potential in treating conditions such as schizophrenia and Parkinson's disease .

Mechanistic Insights

The biological activity of this compound can be attributed to:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation pathways.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

化学反应分析

Substitution Reactions

The purine scaffold and piperazine side chain exhibit nucleophilic substitution potential.

Key observations :

-

Piperazine functionalization : The tertiary amines in the 4-phenylpiperazine group can undergo alkylation or acylation. For example, reaction with methyl iodide in the presence of a base like K₂CO₃ yields quaternary ammonium salts .

-

Purine ring substitution : Position 8 of the purine ring (if unsubstituted) is susceptible to halogenation. Bromination using Br₂ in acetic acid produces 8-bromo derivatives, as seen in analogous purine systems .

Example reaction :

Purine derivative+Br2AcOH8 bromo purine derivative

Oxidation and Reduction

The purine carbonyl groups and methyl/piperazine substituents participate in redox reactions.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Hydroxylated purine derivatives | |

| Reduction | NaBH₄, LiAlH₄ | Dehalogenated or hydrogenated products |

Mechanistic insights :

-

Oxidation of the purine’s C8 position (if brominated) with KMnO₄ yields carboxylated derivatives .

-

Reduction of carbonyl groups (e.g., at C2 or C6) is less common due to their stability but has been reported in related xanthine derivatives .

Acid-Base Reactions

The piperazine nitrogen atoms enable protonation, forming water-soluble salts.

Example : Treatment with HCl yields the hydrochloride salt, enhancing solubility for pharmacological applications .

Functionalization via Condensation

The methylene group bridging the purine and piperazine can participate in Schiff base formation.

Reported protocol :

-

Reaction with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under reflux forms imine derivatives, confirmed via IR and NMR .

Data from analogs :

-

A similar compound, (E)-7-((4-((4-methoxybenzylidene)amino)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-1,3-dimethylpurine-2,6-dione, showed a characteristic C=N stretch at 1545 cm⁻¹ in IR .

Stability Under Hydrolytic Conditions

The compound’s glycosidic bond (C7–N) is susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the piperazine side chain.

Experimental evidence :

-

Analogous purine derivatives underwent hydrolysis at 80°C in pyridine/water mixtures, releasing substituted benzyl groups .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights reactivity trends:

属性

IUPAC Name |

1,3-dimethyl-7-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-20-16-15(17(25)21(2)18(20)26)24(12-19-16)13-22-8-10-23(11-9-22)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNZQIHCHLVFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。